An In-depth Technical Guide to 3,3',4,4'-Tetrachloroazobenzene (TCAB)
An In-depth Technical Guide to 3,3',4,4'-Tetrachloroazobenzene (TCAB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic compound that is not commercially produced but arises as a contaminant in the manufacturing of certain herbicides and is formed from the environmental degradation of 3,4-dichloroaniline.[1][2] Structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), TCAB exhibits a comparable, albeit less potent, toxicological profile.[1][3] This guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and toxicological characteristics of TCAB, with a focus on its mechanism of action through the aryl hydrocarbon receptor (AhR) pathway. Detailed experimental protocols and structured data tables are presented to support research and development activities.
Chemical Synthesis
The laboratory-scale synthesis of 3,3',4,4'-tetrachloroazobenzene is most efficiently achieved through the reduction of 3,4-dichloronitrobenzene (B32671). A common method involves the use of lithium aluminum hydride (LiAlH₄) as the reducing agent.[4] The reaction proceeds through the formation of intermediate species, including the corresponding azoxy and hydrazo derivatives.[4]
Experimental Protocol: Synthesis of TCAB via Reduction of 3,4-Dichloronitrobenzene
This protocol is adapted from the procedure described by Hsia et al. (1977).[4]
Materials:
-
3,4-Dichloronitrobenzene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
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Petroleum ether
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Inert atmosphere setup (e.g., nitrogen or argon)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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High-performance liquid chromatography (HPLC) system for purity analysis
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 3.0 g of 3,4-dichloronitrobenzene in 300 mL of anhydrous diethyl ether.
-
Reduction: Cool the solution in a dry ice/ethanol bath. Slowly add 0.75 g of lithium aluminum hydride to the stirred solution. Allow the reduction to proceed for 15 minutes.
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Quenching: Carefully quench the reaction by the dropwise addition of 5 mL of ethyl acetate, followed by 5 mL of deionized water.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Wash the filtrate twice with equal volumes of deionized water in a separatory funnel. Dry the ethereal layer over anhydrous magnesium sulfate.
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Purification and Isolation: After filtering off the drying agent, remove the ether under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield bright orange crystals of 3,3',4,4'-tetrachloroazobenzene.[3][5]
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Analysis: Confirm the purity of the synthesized TCAB using reverse-phase HPLC.[4] Characterize the compound using spectroscopic methods such as mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[4]
Caption: Reaction workflow for the synthesis of TCAB.
Physicochemical Properties
TCAB is a stable, crystalline solid with low solubility in water, which contributes to its environmental persistence.[3]
Table 1: Physicochemical Properties of 3,3',4,4'-Tetrachloroazobenzene
| Property | Value | Reference |
| CAS Number | 14047-09-7 | [3] |
| Molecular Formula | C₁₂H₆Cl₄N₂ | [3] |
| Molecular Weight | 320.00 g/mol | [3] |
| Appearance | Bright orange crystalline solid | [3][5] |
| Melting Point | 158-158.5 °C | [3][5] |
| Water Solubility | Practically insoluble | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.53 | [5] |
| Decomposition | Emits toxic fumes of chlorine and nitrogen oxides upon heating | [5] |
Toxicological Properties and Mechanism of Action
The toxicity of TCAB is primarily attributed to its structural similarity to TCDD, allowing it to act as an agonist for the aryl hydrocarbon receptor (AhR).[3][5][6] Activation of the AhR signaling pathway leads to a wide range of toxic effects, including carcinogenicity, immunotoxicity, and endocrine disruption.[1][7]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex.[8] Upon binding of a ligand such as TCAB, the receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT).[8] This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1) and other cellular processes.[6][8]
Caption: Activation of the AhR pathway by TCAB.
Summary of Toxicological Effects
TCAB has been shown to induce a variety of adverse effects in animal studies, primarily in rats and mice. These effects are dose-dependent and include impacts on body and organ weights, hematological parameters, and the induction of tumors.
Table 2: Summary of Key Toxicological Findings for TCAB in Animal Studies
| Species | Exposure Route & Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| F344/N Rats | Gavage, 13 weeks | 0, 0.1, 1, 3, 10, 30 | Decreased body weight, increased liver and spleen weights, thymic atrophy, responsive anemia, decreased platelet counts, marked decrease in circulating thyroxine (TT4).[9] | [9] |
| B6C3F1 Mice | Gavage, 13 weeks | 0, 0.1, 1, 3, 10, 30 | Increased liver and spleen weights, thymic atrophy, hyperplasia of the forestomach, decreased epididymal sperm density.[9] | [9] |
| B6C3F1 Mice | Gavage, 2 years | 0, 3, 10, 30 | Increased incidence of urethral transitional cell carcinomas in males and females, malignant lymphoma in females, and various nonneoplastic lesions.[5] | [5] |
| Rats & Mice | Gavage, 16 days | Rats: 0, 12.5, 32, 80, 200, 500Mice: 0, 1, 3.2, 10, 32, 100 | Increased liver, lung, and spleen weights in rats; increased liver and heart weights in mice; decreased thymus weights in both species.[1] | [1] |
Conclusion
3,3',4,4'-Tetrachloroazobenzene is a toxicologically significant compound due to its dioxin-like mechanism of action via the aryl hydrocarbon receptor. Its formation as a byproduct in industrial synthesis and as an environmental degradation product necessitates a thorough understanding of its chemical and biological properties. The information presented in this guide, including synthesis protocols, physicochemical data, and toxicological summaries, serves as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development. Further research into the specific molecular interactions of TCAB and the development of sensitive detection methods are crucial for mitigating its potential risks to human health and the environment.
References
- 1. NTP Technical Report on the Toxicity Studies of 3,3',4,4'-Tetrachloroazobenzene (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and carcinogenesis studies of 3,3',4,4'-tetrachloroazobenzene (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 3,3',4,4'-Tetrachloroazobenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,3',4'-Tetrachloro azoxybenzene and azobenzene: potent inducers of aryl hydrocarbon hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Technical Report on the Toxicity Studies of 3,3',4,4'-Tetrachloroazoxybenzene (CAS No. 21232-47-3) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of 3,3',4,4'-tetrachloroazobenzene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
